1-Chloro-1-(4-ethoxyphenyl)propan-2-one
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Overview
Description
1-Chloro-1-(4-ethoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol It is a chlorinated ketone, characterized by the presence of a chlorine atom and an ethoxy group attached to a phenyl ring
Preparation Methods
The synthesis of 1-Chloro-1-(4-ethoxyphenyl)propan-2-one typically involves the chlorination of 1-(4-ethoxyphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-Chloro-1-(4-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(4-ethoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It may serve as a precursor for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The presence of the chlorine atom and the ketone group allows it to participate in various biochemical pathways. For example, it can act as an electrophile in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
1-Chloro-1-(4-ethoxyphenyl)propan-2-one can be compared with similar compounds such as:
2-Chloro-1-(4-ethoxyphenyl)propan-1-one: This compound has a similar structure but differs in the position of the chlorine atom.
1-Hydroxy-1-(4-methoxyphenyl)propan-2-one: This compound has a hydroxyl group instead of a chlorine atom and an ethoxy group
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C11H13ClO2 |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-chloro-1-(4-ethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO2/c1-3-14-10-6-4-9(5-7-10)11(12)8(2)13/h4-7,11H,3H2,1-2H3 |
InChI Key |
OQBNXOBWPUMNQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(=O)C)Cl |
Origin of Product |
United States |
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